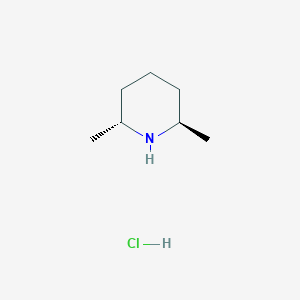

(2R,6R)-2,6-dimethylpiperidine hydrochloride

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure of Parent

Properties

IUPAC Name |

(2R,6R)-2,6-dimethylpiperidine;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H15N.ClH/c1-6-4-3-5-7(2)8-6;/h6-8H,3-5H2,1-2H3;1H/t6-,7-;/m1./s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PEDXCVQZZVVOGO-ZJLYAJKPSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CCCC(N1)C.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H]1CCC[C@H](N1)C.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H16ClN | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

149.66 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

130291-36-0 | |

| Record name | (2R,6R)-2,6-dimethylpiperidine hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Physical Properties of (2R,6R)-2,6-dimethylpiperidine Hydrochloride

This guide provides a comprehensive overview of the core physical properties of (2R,6R)-2,6-dimethylpiperidine hydrochloride, a chiral amine salt of significant interest in pharmaceutical development and asymmetric synthesis. This document is intended for researchers, scientists, and drug development professionals, offering not just data, but also insights into the experimental methodologies and the scientific principles governing these properties.

Introduction: The Significance of Stereochemistry

This compound is the hydrochloride salt of the trans-enantiomer of 2,6-dimethylpiperidine. The piperidine ring is a prevalent scaffold in a vast array of natural products and synthetic pharmaceuticals.[1] The introduction of two methyl groups at the 2 and 6 positions creates three stereoisomers: the chiral (2R,6R) and (2S,6S) enantiomers (the trans isomers) and the achiral meso (2R,6S) compound (the cis isomer).[2] The precise three-dimensional arrangement of these methyl groups in the (2R,6R) configuration imparts specific conformational constraints and chiral recognition capabilities, making it a valuable building block in stereoselective synthesis.[2] Understanding the physical properties of its hydrochloride salt is paramount for its effective use in synthesis, formulation, and quality control.

Core Physical Properties

The physical characteristics of a compound are dictated by its molecular structure. In the case of this compound, the trans orientation of the two methyl groups on the piperidine ring and its ionic nature as a hydrochloride salt are key determinants of its behavior.

General Properties

A summary of the fundamental physical properties is presented in Table 1.

| Property | Value | Source(s) |

| Chemical Formula | C₇H₁₆ClN | [3] |

| Molecular Weight | 149.66 g/mol | [3] |

| Appearance | White to off-white crystalline solid | Inferred from typical amine hydrochlorides |

| Melting Point | 243-245 °C | [4] |

Expert Insight: The relatively high melting point is characteristic of an ionic salt compared to its free base, (2R,6R)-2,6-dimethylpiperidine. The crystal lattice energy of the salt, governed by electrostatic interactions between the piperidinium cation and the chloride anion, requires significant thermal energy to overcome.

Solubility Profile

The solubility of an active pharmaceutical ingredient or a key synthetic intermediate is a critical parameter influencing its bioavailability, formulation, and reaction conditions. As an amine hydrochloride, this compound is a polar, ionic compound.[5] This dictates its solubility in various solvent systems.

Principle of "Like Dissolves Like":

-

Polar Protic Solvents: High solubility is anticipated in polar protic solvents such as water, methanol, and ethanol.[5] The ability of these solvents to form strong ion-dipole interactions and hydrogen bonds with the piperidinium cation and the chloride anion facilitates the dissolution process.[5]

-

Polar Aprotic Solvents: Moderate to low solubility is expected in polar aprotic solvents like dimethyl sulfoxide (DMSO) and N,N-dimethylformamide (DMF). While these solvents have high dielectric constants, they are less effective at solvating the chloride anion compared to protic solvents.

-

Nonpolar Solvents: Very low solubility is predicted in nonpolar solvents such as hexanes, toluene, and diethyl ether.[5] These solvents cannot effectively solvate the charged ions, making the dissolution process energetically unfavorable.

Experimental Determination of Solubility:

A standard and reliable method for quantifying solubility is the isothermal equilibrium method.[5] This self-validating system ensures that a true equilibrium is reached, providing accurate and reproducible data.

Protocol: Isothermal Equilibrium Solubility Determination

-

Preparation of Saturated Solutions: Add an excess amount of this compound to a known volume of the selected solvent in a sealed vial. The excess solid is crucial to ensure saturation.

-

Equilibration: Place the vials in a thermostatic shaker bath at a constant temperature (e.g., 25 °C) for a predetermined period (e.g., 24-48 hours) to allow the system to reach equilibrium.[5] Preliminary studies should be conducted to determine the minimum time required to reach equilibrium.

-

Phase Separation: After equilibration, allow the vials to stand undisturbed at the set temperature for a sufficient time to permit the sedimentation of the undissolved solid. Centrifugation can be employed to expedite this process.

-

Sample Analysis: Carefully withdraw a known volume of the clear supernatant, ensuring no solid particles are transferred. Filter the aliquot through a syringe filter (e.g., 0.22 µm).

-

Quantification: Dilute the filtered sample with a suitable solvent and quantify the concentration of the dissolved compound using a validated analytical technique, such as High-Performance Liquid Chromatography (HPLC) with UV detection or a suitable concentration-dependent method.

-

Data Analysis: Calculate the solubility from the measured concentration and the dilution factor. The experiment should be performed in triplicate to ensure precision, with the results reported as the mean ± standard deviation.

Caption: Isothermal Equilibrium Solubility Workflow.

Spectroscopic and Structural Characterization

Spectroscopic techniques provide a fingerprint of a molecule, allowing for its identification and the elucidation of its structure.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Expected ¹H NMR Spectral Features:

-

N-H Protons: Due to protonation of the nitrogen, two protons will be attached to the nitrogen. These protons are expected to appear as a broad signal at a downfield chemical shift, the position of which is dependent on the solvent and concentration.

-

C-H Protons at C2 and C6: The methine protons at the stereocenters will be coupled to the adjacent methylene protons and the methyl protons. The trans-diequatorial orientation of the methyl groups in the preferred chair conformation would result in a specific coupling constant pattern.

-

Methyl Protons: The two methyl groups are chemically equivalent and are expected to appear as a doublet due to coupling with the adjacent methine proton.

-

Piperidine Ring Methylene Protons: The protons on carbons 3, 4, and 5 will exhibit complex splitting patterns due to geminal and vicinal coupling.

Expected ¹³C NMR Spectral Features:

-

C2 and C6: These two carbons are equivalent and will appear as a single signal.

-

Methyl Carbons: The two methyl group carbons are also equivalent and will give rise to a single upfield signal.

-

C3, C5, and C4: These methylene carbons will appear as distinct signals in the aliphatic region of the spectrum.

Protocol: NMR Spectrum Acquisition

-

Sample Preparation: Dissolve approximately 5-10 mg of this compound in a suitable deuterated solvent (e.g., D₂O, CD₃OD, or DMSO-d₆) in an NMR tube. The choice of solvent is critical as it can influence chemical shifts.

-

Instrument Setup: Acquire the spectrum on a high-field NMR spectrometer (e.g., 400 MHz or higher).

-

¹H NMR Acquisition: Acquire the proton spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio.

-

¹³C NMR Acquisition: Acquire the carbon spectrum, which may require a longer acquisition time. Techniques like DEPT (Distortionless Enhancement by Polarization Transfer) can be used to differentiate between CH, CH₂, and CH₃ groups.

-

Data Processing: Process the raw data by applying Fourier transformation, phase correction, and baseline correction. Chemical shifts should be referenced to an internal standard (e.g., TMS or the residual solvent peak).

Infrared (IR) Spectroscopy

IR spectroscopy provides information about the functional groups present in a molecule. For this compound, the IR spectrum will be characterized by vibrations associated with the piperidinium ion and the alkyl framework.

Expected Key IR Absorptions:

-

N-H Stretching: A broad and strong absorption band is expected in the region of 2700-3300 cm⁻¹ corresponding to the stretching vibrations of the N⁺-H bonds of the secondary ammonium salt.

-

C-H Stretching: Sharp peaks in the 2850-3000 cm⁻¹ region due to the stretching vibrations of the C-H bonds of the methyl and methylene groups.

-

N-H Bending: An absorption band around 1500-1600 cm⁻¹ can be attributed to the bending vibration of the N⁺-H bond.

-

C-H Bending: Bands in the 1350-1480 cm⁻¹ region corresponding to the bending vibrations of the C-H bonds.

Protocol: FTIR Spectrum Acquisition (KBr Pellet Method)

-

Sample Preparation: Grind a small amount (1-2 mg) of this compound with approximately 100-200 mg of dry potassium bromide (KBr) using an agate mortar and pestle until a fine, homogeneous powder is obtained.

-

Pellet Formation: Transfer the powder to a pellet press and apply pressure to form a thin, transparent KBr pellet.

-

Spectrum Acquisition: Place the KBr pellet in the sample holder of an FTIR spectrometer and acquire the spectrum over the desired range (e.g., 4000-400 cm⁻¹).

-

Data Analysis: Identify the characteristic absorption bands and correlate them to the functional groups present in the molecule.

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and fragmentation pattern of a molecule. For the hydrochloride salt, the mass spectrum will show the mass of the protonated free base.

Expected Mass Spectrum Features:

-

Molecular Ion Peak: The mass spectrum, likely obtained using a soft ionization technique like Electrospray Ionization (ESI), will show a prominent peak corresponding to the protonated free base, [C₇H₁₅N + H]⁺, at m/z 114.13.

-

Fragmentation Pattern: Depending on the ionization energy, fragmentation may occur, leading to smaller charged fragments. Common fragmentation pathways for piperidines involve the loss of alkyl groups.

Protocol: Mass Spectrum Acquisition (ESI-MS)

-

Sample Preparation: Prepare a dilute solution of this compound in a suitable solvent, such as methanol or acetonitrile/water.

-

Infusion: Infuse the sample solution directly into the electrospray ionization source of the mass spectrometer.

-

Spectrum Acquisition: Acquire the mass spectrum in positive ion mode over an appropriate m/z range.

-

Data Analysis: Identify the molecular ion peak and any significant fragment ions.

Crystal Structure

The definitive three-dimensional arrangement of atoms in the solid state is determined by single-crystal X-ray diffraction. This technique would provide precise information on bond lengths, bond angles, and the conformation of the piperidine ring in the crystal lattice. For this compound, it would confirm the trans stereochemistry and reveal the packing of the ions in the solid state. Although specific crystallographic data for this compound is not publicly available, the general methodology for its determination is well-established.

Expert Insight: The piperidine ring in the (2R,6R) isomer is expected to adopt a stable chair conformation with both methyl groups in equatorial positions to minimize steric strain. X-ray crystallography would confirm this preferred conformation in the solid state.

Protocol: Single-Crystal X-ray Diffraction

-

Crystal Growth: Grow single crystals of suitable size and quality by slow evaporation of a saturated solution in an appropriate solvent or by slow cooling of a hot, saturated solution.

-

Crystal Mounting: Mount a suitable single crystal on a goniometer head.

-

Data Collection: Collect diffraction data using an X-ray diffractometer.

-

Structure Solution and Refinement: Solve the crystal structure using direct methods or Patterson methods and refine the atomic positions and thermal parameters to obtain the final crystal structure.

Caption: Logical Flow of Compound Analysis.

Conclusion

The physical properties of this compound are a direct consequence of its specific stereochemistry and its nature as an ionic salt. Its high melting point and predicted solubility profile are characteristic of such compounds. Spectroscopic analysis provides the necessary tools for its unambiguous identification and structural confirmation. A thorough understanding of these properties, grounded in robust experimental methodologies, is essential for the successful application of this important chiral building block in research and development.

References

- 1. alkaloids.alfa-chemistry.com [alkaloids.alfa-chemistry.com]

- 2. 2,6-Dimethylpiperidine - Wikipedia [en.wikipedia.org]

- 3. 2,6-Dimethylpiperidine hydrochloride | C7H16ClN | CID 199821 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. (2R,6R)-2,6-Dimethylpiperidine x HCl | 32166-04-4 [chemicalbook.com]

- 5. benchchem.com [benchchem.com]

Introduction: The Significance of Stereochemistry in Piperidine Scaffolds

An In-Depth Technical Guide to (2R,6R)-2,6-dimethylpiperidine Hydrochloride

The piperidine ring is a ubiquitous structural motif in medicinal chemistry, forming the core of numerous pharmaceuticals and natural alkaloids.[1][2] Its prevalence stems from its ability to adopt a stable chair conformation, allowing for precise three-dimensional positioning of substituents that can interact with biological targets. However, the true potential of the piperidine scaffold is unlocked through stereochemical control. This compound is a prime exemplar of a chiral building block where the specific spatial arrangement of its methyl groups dictates its utility and function.

This technical guide provides an in-depth exploration of this compound, intended for researchers, scientists, and drug development professionals. We will move beyond a simple recitation of facts to delve into the causality behind its properties, the logic of its synthesis, and the rationale for its application, providing a field-proven perspective on this critical synthetic intermediate.

Part 1: Molecular Structure and Physicochemical Identity

A complete understanding of a chemical entity begins with its fundamental structure and properties. (2R,6R)-2,6-dimethylpiperidine is the trans isomer of 2,6-dimethylpiperidine, existing as one of a pair of enantiomers.

Stereoisomerism in 2,6-Dimethylpiperidine

The presence of two stereocenters at the C2 and C6 positions gives rise to three distinct stereoisomers: a pair of enantiomers (trans) and an achiral meso compound (cis).[3][4]

-

(2R,6R)- and (2S,6S)-2,6-Dimethylpiperidine: These are non-superimposable mirror images (enantiomers). The two methyl groups are on opposite sides of the ring's plane, leading to a trans configuration. They possess identical physical properties, except for the direction in which they rotate plane-polarized light.[3]

-

(2R,6S)-2,6-Dimethylpiperidine: This is an achiral meso compound. Despite having two stereocenters, it possesses an internal plane of symmetry and is therefore not optically active. The methyl groups are on the same side of the ring's plane, defining it as the cis isomer.[3][5]

The distinct spatial arrangement of these isomers is crucial, as biological systems are chiral and will interact differently with each stereoisomer, leading to varied pharmacological or toxicological profiles.

Caption: Relationships between the stereoisomers of 2,6-dimethylpiperidine.

Physicochemical Properties

The hydrochloride salt form enhances the compound's stability and water solubility, making it easier to handle and formulate compared to the free base. Key identifying information and physical properties are summarized below.

| Property | Value | Source |

| IUPAC Name | (2R,6R)-2,6-dimethylpiperidine;hydrochloride | [] |

| Synonyms | trans-2,6-Dimethylpiperidine hydrochloride | [] |

| CAS Number | 130291-36-0 | [7][8] |

| Molecular Formula | C₇H₁₆ClN | [7][9] |

| Molecular Weight | 149.66 g/mol | [7][9] |

| Melting Point | 243-245 °C | [7] |

| Canonical SMILES | CC1CCCC(N1)C.Cl | [][9] |

| InChI Key | PEDXCVQZZVVOGO-ZJLYAJKPSA-N | [] |

Part 2: Analytical and Spectroscopic Characterization

Confirming the identity and purity of a chiral molecule is a cornerstone of its use in research and development. A self-validating analytical workflow relies on a combination of spectroscopic techniques to unambiguously determine the structure and stereochemistry.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the most powerful tool for elucidating the structure of organic molecules. For (2R,6R)-2,6-dimethylpiperidine, the symmetry of the molecule simplifies the spectrum.

-

¹H NMR: Due to the C₂ axis of symmetry, the protons on opposite sides of the ring are chemically equivalent. One would expect to see distinct signals for the methyl protons (a doublet), the methine protons at C2 and C6 (a multiplet), and the methylene protons at C3, C4, and C5. The coupling constants can provide insight into the chair conformation and the equatorial orientation of the methyl groups.

-

¹³C NMR: The symmetry also means that only four distinct carbon signals are expected: one for the two equivalent methyl carbons, one for the two equivalent methine carbons (C2/C6), and two for the methylene carbons (C3/C5 and C4).[9]

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass and fragmentation pattern of the molecule. When analyzed by GC-MS, (2R,6R)-2,6-dimethylpiperidine (as the free base after injection) would show a molecular ion peak corresponding to the mass of the free amine (C₇H₁₅N, m/z ≈ 113.2).[10][11] The fragmentation pattern would be characteristic of the piperidine ring structure.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. In the spectrum of the hydrochloride salt, a key feature is the broad absorption band typically seen in the 2700-3000 cm⁻¹ region, which corresponds to the N-H stretching vibrations of the ammonium salt (R₂NH₂⁺). C-H stretching and bending vibrations for the methyl and methylene groups will also be prominent.[9]

Part 3: Stereoselective Synthesis Strategies

The production of enantiomerically pure (2R,6R)-2,6-dimethylpiperidine is a significant challenge. While the simple reduction of 2,6-lutidine (2,6-dimethylpyridine) is a common method for producing 2,6-dimethylpiperidine, it typically yields the thermodynamically more stable cis (meso) isomer as the major product.[4] Therefore, achieving the trans configuration with high enantioselectivity requires more sophisticated, modern synthetic methodologies.

The key to any such synthesis is the establishment of the two stereocenters with a defined relationship. This is often achieved through asymmetric catalysis or the use of chiral auxiliaries.

Caption: General workflow for stereoselective piperidine synthesis.

Representative Protocol: Asymmetric Synthesis via Chiral Aziridine

This protocol is a conceptual representation based on modern synthetic strategies for preparing chiral 2,6-disubstituted piperidines, such as those involving chiral aziridines as starting materials.[12][13]

Objective: To synthesize this compound with high stereochemical purity.

Pillar of Trustworthiness: Each step includes a rationale and a method for validation, creating a self-validating system.

Methodology:

-

Step 1: Nucleophilic Opening of a Chiral Aziridine Precursor.

-

Procedure: A suitable N-protected (2R)-2-formylaziridine is reacted with a methyl organometallic reagent (e.g., MeMgBr or MeLi) at low temperature (-78 °C).

-

Causality: The use of a chiral aziridine establishes the first stereocenter (C2). The low temperature is critical to prevent side reactions and ensure high diastereoselectivity during the nucleophilic addition, which sets the second stereocenter (C6 precursor). The N-protecting group (e.g., Boc or Benzyl) prevents the amine from reacting and directs the stereochemistry.

-

Validation: The intermediate alcohol product can be analyzed by chiral HPLC or ¹H NMR to confirm the diastereomeric ratio.

-

-

Step 2: Conversion of the Alcohol to a Leaving Group.

-

Procedure: The newly formed secondary alcohol is converted to a good leaving group, for example, by reacting it with methanesulfonyl chloride (MsCl) or toluenesulfonyl chloride (TsCl) in the presence of a non-nucleophilic base like triethylamine.

-

Causality: This step activates the hydroxyl group for the subsequent intramolecular cyclization. The choice of a sulfonate ester is ideal as it is an excellent leaving group under various conditions.

-

Validation: Successful conversion can be monitored by TLC (disappearance of starting material) and confirmed by NMR spectroscopy (appearance of sulfonate ester signals).

-

-

Step 3: Deprotection and Intramolecular Cyclization.

-

Procedure: The nitrogen protecting group is removed under appropriate conditions (e.g., hydrogenation for a benzyl group, or acid for a Boc group). The resulting primary amine spontaneously undergoes an intramolecular Sₙ2 reaction, displacing the sulfonate ester to form the piperidine ring.

-

Causality: This is the key ring-forming step. The reaction is intramolecular, making it kinetically favorable. The stereochemistry at both centers is retained during this Sₙ2 cyclization, locking in the desired trans configuration.

-

Validation: Formation of the piperidine ring can be confirmed by GC-MS, observing the expected molecular ion for 2,6-dimethylpiperidine.

-

-

Step 4: Purification and Salt Formation.

-

Procedure: The crude (2R,6R)-2,6-dimethylpiperidine (free base) is purified by distillation or column chromatography. The purified amine is then dissolved in a suitable solvent (e.g., diethyl ether or ethyl acetate) and treated with a stoichiometric amount of HCl (as a solution in ether or as a gas).

-

Causality: The hydrochloride salt precipitates from the non-polar solvent as a stable, crystalline solid, which is easier to handle, weigh, and store than the volatile liquid free base. This also serves as a final purification step.

-

Validation: The final product's identity and purity are confirmed by melting point analysis, NMR, and elemental analysis. Enantiomeric excess (ee) should be determined using chiral chromatography.

-

Part 4: Applications in Drug Development

The value of this compound lies in its role as a chiral building block for the synthesis of complex, biologically active molecules.[3] The specific trans stereochemistry is often essential for achieving the correct three-dimensional structure required for potent and selective binding to a biological target.

-

Scaffold for Biologically Active Molecules: Piperidine derivatives are found in a vast array of pharmaceuticals, including analgesics, anti-inflammatory agents, and antipsychotics.[1][14][15] The (2R,6R)-dimethyl motif can impart conformational rigidity and lipophilicity, which can enhance cell permeability and target engagement.

-

Chiral Ligands and Catalysts: Chiral amines are frequently used as ligands in asymmetric metal catalysis or as organocatalysts. The defined stereochemistry of (2R,6R)-2,6-dimethylpiperidine can be used to create a chiral environment around a metal center, enabling the stereoselective synthesis of other molecules.

-

Importance of Stereopurity: In drug development, it is common for one enantiomer of a chiral drug to be responsible for the desired therapeutic effect, while the other may be inactive or even cause undesirable side effects. Access to enantiomerically pure building blocks like this compound is therefore critical for developing safer and more effective medicines.[10]

Part 5: Safety and Handling

As with any chemical reagent, proper handling is essential. This compound should be handled in a well-ventilated fume hood, with appropriate personal protective equipment (PPE), including gloves and safety glasses.

-

GHS Hazard Statements:

Store the compound in a tightly sealed container in a cool, dry place away from incompatible materials.

Conclusion

This compound is more than just a chemical reagent; it is a precision tool for the modern medicinal and organic chemist. Its significance is rooted in its defined stereochemistry, which allows for the rational design and synthesis of complex molecular architectures with specific biological functions. A thorough understanding of its properties, analytical signatures, and stereoselective synthesis is paramount for any researcher aiming to leverage the power of the piperidine scaffold in drug discovery and development. This guide provides the foundational knowledge and practical insights necessary to confidently incorporate this valuable building block into advanced synthetic workflows.

References

- 1. mdpi.com [mdpi.com]

- 2. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. (2R,6R)-2,6-Dimethylpiperidine x HCl | Benchchem [benchchem.com]

- 4. 2,6-Dimethylpiperidine - Wikipedia [en.wikipedia.org]

- 5. Piperidine, 2,6-dimethyl-, (2R,6S)-rel- [webbook.nist.gov]

- 7. This compound | 130291-36-0 [amp.chemicalbook.com]

- 8. This compound, CasNo.130291-36-0 LIDE PHARMACEUTICALS LIMITED China (Mainland) [lidepharma.lookchem.com]

- 9. 2,6-Dimethylpiperidine hydrochloride | C7H16ClN | CID 199821 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. chemimpex.com [chemimpex.com]

- 11. 顺式-2,6-二甲基哌啶 98% | Sigma-Aldrich [sigmaaldrich.com]

- 12. One-pot multiple reactions: asymmetric synthesis of 2,6-cis-disubstituted piperidine alkaloids from chiral aziridine - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 13. semanticscholar.org [semanticscholar.org]

- 14. openscholar.dut.ac.za [openscholar.dut.ac.za]

- 15. applications.emro.who.int [applications.emro.who.int]

(2R,6R)-2,6-dimethylpiperidine hydrochloride stereochemistry and absolute configuration

An In-Depth Technical Guide to the Stereochemistry and Absolute Configuration of (2R,6R)-2,6-dimethylpiperidine Hydrochloride

Authored by: A Senior Application Scientist

Abstract

This compound is a chiral synthetic building block of significant interest in pharmaceutical and agrochemical development.[1][2][3] Its utility is intrinsically linked to its three-dimensional structure, where precise control and unambiguous confirmation of the absolute configuration at the C2 and C6 stereocenters are paramount for achieving desired biological activity and ensuring regulatory compliance. This technical guide provides researchers, scientists, and drug development professionals with a comprehensive overview of the stereochemical landscape of 2,6-dimethylpiperidine, focusing on the definitive assignment of the (2R,6R) absolute configuration. We will explore the foundational principles of its stereoisomerism and delve into the primary analytical methodologies—X-ray crystallography, Nuclear Magnetic Resonance (NMR) spectroscopy with chiral derivatizing agents, and chiral High-Performance Liquid Chromatography (HPLC)—that form the bedrock of stereochemical control.

The Stereochemical Landscape of 2,6-Dimethylpiperidine

2,6-Dimethylpiperidine, with the chemical formula C₇H₁₅N, possesses two stereogenic centers at positions 2 and 6 of the piperidine ring. This gives rise to three distinct stereoisomers: a pair of enantiomers ((2R,6R) and (2S,6S)) and an achiral meso compound ((2R,6S)).[4]

-

Enantiomers ((2R,6R)- and (2S,6S)-isomers): These are non-superimposable mirror images of each other. They are chiral and optically active. In terms of conformation, they are referred to as the trans-isomers, where the two methyl groups can exist in either a diaxial or a diequatorial orientation in the chair conformation. The diequatorial conformation is significantly more stable. These enantiomers are attractive and valuable building blocks for asymmetric synthesis.[1][4]

-

Meso Compound ((2R,6S)-isomer): This isomer, also known as cis-2,6-dimethylpiperidine, is achiral due to an internal plane of symmetry.[5][6] Despite having two stereocenters, it is optically inactive. The most stable conformation for the cis-isomer is a chair form where both methyl groups occupy equatorial positions to minimize steric strain.[4]

The synthesis of these isomers often begins with the reduction of 2,6-dimethylpyridine (2,6-lutidine), a process that typically yields the achiral cis (meso) isomer as the predominant product.[4] Therefore, achieving enantiopure trans isomers like (2R,6R)-2,6-dimethylpiperidine requires specialized stereoselective synthetic strategies or chiral resolution techniques.[7][8]

Caption: Logical relationship of 2,6-dimethylpiperidine stereoisomers.

Definitive Assignment of Absolute Configuration

Unambiguous determination of the (2R,6R) absolute configuration is a critical step in quality control and regulatory documentation. The following methods represent the industry standards for this purpose.

Single-Crystal X-ray Crystallography: The Gold Standard

X-ray crystallography provides direct, unequivocal evidence of the three-dimensional arrangement of atoms in a crystalline solid. For chiral molecules like (2R,6R)-2,6-dimethylpiperidine, it is the ultimate arbiter of absolute stereochemistry.

Causality Behind the Method: The technique works by diffracting X-rays off the electron clouds of atoms arranged in a regular crystal lattice. The resulting diffraction pattern is mathematically decoded to generate a 3D electron density map, from which the precise atomic positions can be determined. For chiral molecules, specialized techniques analyzing anomalous dispersion (the Flack parameter) allow for the assignment of the absolute configuration.

Protocol Justification: The free base of 2,6-dimethylpiperidine is a liquid, making single-crystal growth impossible. Conversion to a salt, such as the hydrochloride, is a crucial first step.[9] The introduction of the chloride counter-ion and the formation of N-H⁺···Cl⁻ hydrogen bonds facilitates the formation of a well-ordered crystal lattice, which is essential for high-quality diffraction data.[9][10]

Experimental Workflow: Crystallography of (2R,6R)-2,6-dimethylpiperidine HCl

-

Salt Formation: Dissolve enantiopure (2R,6R)-2,6-dimethylpiperidine in an anhydrous solvent (e.g., diethyl ether). Add a stoichiometric amount of HCl (e.g., as a solution in ether) dropwise. The hydrochloride salt will precipitate.

-

Crystallization: Isolate the salt and recrystallize using one of the following methods to grow single crystals (0.1-0.3 mm):

-

Slow Evaporation: Prepare a saturated solution in a suitable solvent (e.g., ethanol/ether mixture) and allow the solvent to evaporate slowly in a loosely capped vial.

-

Vapor Diffusion: Create a saturated solution of the salt in a polar solvent (e.g., methanol) and place it inside a sealed chamber containing a less polar anti-solvent (e.g., diethyl ether). The anti-solvent vapor slowly diffuses into the solution, reducing solubility and promoting crystal growth.[10]

-

Slow Cooling: Prepare a saturated solution at an elevated temperature and cool it gradually to room temperature, then to 4°C.[10]

-

-

Crystal Mounting & Data Collection: Carefully mount a suitable crystal on the goniometer of a single-crystal X-ray diffractometer. Cool the crystal (typically to 100 K) to minimize thermal vibrations.[10] Collect diffraction data.

-

Structure Solution and Refinement: Process the data to solve and refine the crystal structure. The final refinement will yield the precise coordinates of all atoms, bond lengths, angles, and the absolute configuration.

Caption: Workflow for absolute configuration determination by X-ray crystallography.

NMR Spectroscopy with Chiral Derivatizing Agents (CDAs)

When single crystals are unattainable, NMR spectroscopy provides a powerful alternative for assigning absolute configuration.[11] The strategy involves converting the enantiomeric amine into a pair of diastereomers by reacting it with a chiral derivatizing agent (CDA). Diastereomers have distinct physical properties and, crucially, different NMR spectra.

Principle of Diastereomeric Differentiation: By comparing the NMR spectrum of the derivative formed from the unknown amine to established conformational models for the CDA, one can deduce the absolute configuration of the original amine.[12] Agents like (R)- and (S)-Mosher's acid or α-aryloxyacetic acids are commonly used.[11] The analysis often focuses on ¹H NMR, but ¹⁹F NMR can be advantageous if a fluorine-containing CDA is used, due to the high sensitivity and large chemical shift dispersion of the ¹⁹F nucleus.[13][14]

Generalized Protocol for NMR-based Assignment:

-

Derivatization: React two separate aliquots of the enantiopure amine of unknown configuration with (R)- and (S)-enantiomers of a chosen CDA (e.g., α-methoxyphenylacetic acid, MPA) to form two diastereomeric amides: (Amine)-(R-MPA) and (Amine)-(S-MPA).

-

NMR Acquisition: Acquire high-resolution ¹H NMR spectra for both diastereomers.

-

Spectral Analysis: Identify key protons in the amine moiety, particularly those close to the newly formed stereocenter.

-

Chemical Shift Comparison (Δδ): Calculate the difference in chemical shifts (Δδ = δS - δR) for corresponding protons in the two diastereomeric spectra.

-

Model Application: Compare the signs (+ or -) of the observed Δδ values to the established mnemonic or conformational model for the chosen CDA. This correlation allows for the assignment of the absolute configuration of the original amine.

Caption: Conversion of enantiomers to diastereomers for NMR analysis.

Chiral High-Performance Liquid Chromatography (HPLC)

Chiral HPLC is the workhorse method for determining the enantiomeric purity (enantiomeric excess, ee) of chiral compounds.[15][16] While primarily a quantitative tool, it can be adapted for absolute configuration assignment under specific, well-validated conditions.

Mechanism of Separation: Enantiomers are separated on a column packed with a chiral stationary phase (CSP). The CSP interacts diastereomerically with each enantiomer, leading to different retention times. Polysaccharide-based CSPs (e.g., cellulose or amylose derivatives) are widely used and highly effective for separating a broad range of chiral molecules.[16]

Protocol for Enantiomeric Analysis:

-

Method Development:

-

Column Selection: Choose a suitable CSP, such as CHIRALCEL® OD-H (cellulose tris(3,5-dimethylphenylcarbamate)) or LUX® Cellulose-3.[16]

-

Mobile Phase Optimization: Screen mobile phases, typically mixtures of a hydrocarbon (e.g., hexane) and an alcohol (e.g., isopropanol), to achieve baseline separation of the enantiomers.[16][17]

-

-

Sample Analysis: Dissolve the 2,6-dimethylpiperidine HCl sample in the mobile phase and inject it into the HPLC system.

-

Data Interpretation: The resulting chromatogram will show two peaks corresponding to the two enantiomers. The area under each peak is proportional to its concentration, allowing for the calculation of enantiomeric excess.

-

Absolute Configuration Assignment: Assigning the absolute configuration based on elution order is not absolute and requires validation. It must be correlated by analyzing an authentic, certified standard of known configuration (e.g., one confirmed by X-ray crystallography) under the identical HPLC conditions.

Summary of Physicochemical & Spectroscopic Data

The following table summarizes key identifying information for the parent compound and its hydrochloride salt.

| Property | cis-2,6-Dimethylpiperidine (Meso) | (2R,6R)-2,6-Dimethylpiperidine HCl |

| Synonyms | cis-Lupetidine[2] | trans-2,6-Dimethylpiperidine HCl[] |

| Molecular Formula | C₇H₁₅N[2][6] | C₇H₁₆ClN[19] |

| Molecular Weight | 113.20 g/mol [2][6] | 149.66 g/mol [19] |

| CAS Number | 766-17-6[2][6] | 130291-36-0[20] or 32166-04-4[] |

| Appearance | Colorless liquid[2][6] | Solid |

| Boiling Point (Free Base) | 127-128 °C[6] | N/A |

| ¹³C NMR (CDCl₃, ppm) | C2/C6: ~47.4, C3/C5: ~34.8, C4: ~25.2, CH₃: ~22.5 | Data varies with conditions |

Note: ¹³C NMR chemical shifts are approximate and can vary based on solvent and experimental conditions. The data shown for the cis-isomer is based on general piperidine spectra.[21][22]

Conclusion

The absolute configuration of this compound is a critical quality attribute that dictates its function as a chiral building block in drug development. While several advanced analytical techniques can probe its stereochemistry, single-crystal X-ray crystallography remains the definitive, gold-standard method for its unambiguous assignment. It provides irrefutable three-dimensional structural evidence. In parallel, NMR spectroscopy using chiral derivatizing agents offers a robust and reliable solution-state method, while chiral HPLC serves as the essential tool for quantifying enantiomeric purity. A multi-faceted analytical approach, grounded in these principles, is fundamental to ensuring the scientific integrity and success of research and development programs that utilize this versatile chiral intermediate.

References

- 1. (2R,6R)-2,6-Dimethylpiperidine x HCl | Benchchem [benchchem.com]

- 2. chemimpex.com [chemimpex.com]

- 3. chemimpex.com [chemimpex.com]

- 4. 2,6-Dimethylpiperidine - Wikipedia [en.wikipedia.org]

- 5. Piperidine, 2,6-dimethyl-, (2R,6S)-rel- [webbook.nist.gov]

- 6. 766-17-6 CAS MSDS (cis-2,6-Dimethylpiperidine) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 7. Enantiopure 2,6-disubstituted piperidines bearing one alkene- or alkyne-containing substituent: preparation and application to total syntheses of indolizidine-alkaloids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Catalytic Kinetic Resolution of Disubstituted Piperidines by Enantioselective Acylation: Synthetic Utility and Mechanistic Insights - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Crystal structure and Hirshfeld surface analysis of the hydrochloride salt of 8-{4-[(6-phenylpyridin-3-yl)methyl]piperazin-1-yl}-3,4-dihydroquinolin-2(1H)-one - PMC [pmc.ncbi.nlm.nih.gov]

- 10. benchchem.com [benchchem.com]

- 11. pubs.acs.org [pubs.acs.org]

- 12. pubs.acs.org [pubs.acs.org]

- 13. Frontiers | Assigning the Absolute Configurations of Chiral Primary Amines Based on Experimental and DFT-Calculated 19F Nuclear Magnetic Resonance [frontiersin.org]

- 14. Chirality Sensing of N-Heterocycles via 19F NMR - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Emerging Developments in Separation Techniques and Analysis of Chiral Pharmaceuticals - PMC [pmc.ncbi.nlm.nih.gov]

- 16. mdpi.com [mdpi.com]

- 17. Estimation of enantiomeric impurity in piperidin-3-amine by chiral HPLC with precolumn derivatization - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. 2,6-Dimethylpiperidine hydrochloride | C7H16ClN | CID 199821 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 20. This compound, CasNo.130291-36-0 LIDE PHARMACEUTICALS LIMITED China (Mainland) [lidepharma.lookchem.com]

- 21. pubs.acs.org [pubs.acs.org]

- 22. spectrabase.com [spectrabase.com]

A Technical Guide to the Asymmetric Synthesis of (2R,6R)-2,6-Dimethylpiperidine Hydrochloride

Executive Summary

The piperidine scaffold is a cornerstone in modern pharmacology and natural product chemistry, with its stereochemical configuration often being critical to biological activity.[1][2] This guide provides an in-depth, technically-grounded protocol for the synthesis of enantiomerically pure (2R,6R)-2,6-dimethylpiperidine hydrochloride, a specific chiral isomer of trans-2,6-lupetidine.[3] We will move beyond a simple recitation of steps to explore the underlying chemical principles, the rationale for methodological choices, and the self-validating analytical framework required for producing this valuable chiral building block with high fidelity. The primary strategy detailed herein is the highly efficient and atom-economical asymmetric hydrogenation of an activated pyridine derivative, a state-of-the-art approach that offers excellent control over both diastereoselectivity and enantioselectivity.

Introduction: The Stereochemical Challenge of 2,6-Disubstituted Piperidines

2,6-Dimethylpiperidine exists as three distinct stereoisomers: an achiral meso compound ((2R,6S)- or cis) and a pair of enantiomers ((2R,6R)- and (2S,6S)- or trans).[3] The synthesis of a single enantiomer, such as the (2R,6R) target, necessitates precise control over the formation of two stereocenters. The core challenge is twofold:

-

Diastereocontrol: The synthesis must preferentially form the trans isomer over the cis isomer.

-

Enantiocontrol: Within the trans diastereomer, the reaction must selectively produce the (2R,6R) enantiomer over its (2S,6S) mirror image.

While classical methods like chiral resolution of a racemic trans-mixture can be effective, they are inherently limited to a maximum theoretical yield of 50%.[4] Modern asymmetric catalysis, however, offers a more elegant and efficient solution by directly converting a prochiral starting material into the desired enantiomer with high selectivity.

Strategic Approach: Iridium-Catalyzed Asymmetric Hydrogenation

Our selected strategy revolves around the asymmetric hydrogenation of a 2,6-dimethylpyridine (2,6-lutidine) derivative. The direct hydrogenation of 2,6-lutidine is challenging due to the high aromatic stability of the pyridine ring and the potential for the basic nitrogen atom to coordinate to and deactivate the metal catalyst.[5]

The Causality Behind Our Approach:

To overcome these hurdles, a two-part activation and catalysis strategy is employed:

-

Substrate Activation: The pyridine ring is activated by N-alkylation (e.g., with a benzyl group) to form a pyridinium salt. This transformation disrupts the aromaticity, lowers the reduction potential, and makes the ring significantly more susceptible to hydrogenation.[6]

-

Chiral Catalysis: An Iridium-based catalyst, paired with a sophisticated chiral P,N (phosphine-nitrogen) ligand such as MeO-BoQPhos, is used.[6] The chiral ligand creates a well-defined, asymmetric coordination sphere around the iridium center. This chiral environment forces the substrate to bind in a specific orientation, directing the delivery of hydrogen to one face of the pyridinium ring, thereby establishing the desired (2R,6R) stereochemistry with high fidelity.

This combination of substrate activation and state-of-the-art catalysis provides a powerful and reliable pathway to the target molecule.

Visualizing the Synthetic Workflow

The following diagram outlines the complete synthetic sequence from the starting material to the final, enantiomerically pure hydrochloride salt.

Caption: Synthetic workflow for (2R,6R)-2,6-dimethylpiperidine HCl.

Detailed Experimental Protocol

Disclaimer: This protocol is intended for trained professionals in a properly equipped laboratory setting. All necessary safety precautions must be taken.

Step 1: Synthesis of N-Benzyl-2,6-dimethylpyridinium Bromide (Substrate Activation)

-

To a solution of 2,6-dimethylpyridine (1.0 eq) in toluene (approx. 2 M), add benzyl bromide (1.05 eq).

-

Heat the mixture to reflux and maintain for 12-16 hours, during which a precipitate will form.

-

Cool the reaction mixture to room temperature, then further cool in an ice bath for 1 hour.

-

Collect the resulting white solid by vacuum filtration, wash thoroughly with cold diethyl ether, and dry under high vacuum. The product is typically used in the next step without further purification.

Step 2: Iridium-Catalyzed Asymmetric Hydrogenation

-

In a glovebox, charge a high-pressure reactor vessel insert with the N-benzyl-2,6-dimethylpyridinium bromide (1.0 eq), [Ir(COD)Cl]₂ (0.5 mol%), and the appropriate enantiomer of the chiral ligand (e.g., (R)-MeO-BoQPhos, 1.1 mol%).

-

Add degassed solvent (e.g., dichloromethane or methanol).

-

Seal the reactor, remove it from the glovebox, and connect it to a hydrogenation apparatus.

-

Purge the reactor with nitrogen gas, followed by purging with hydrogen gas.

-

Pressurize the reactor to the target pressure (e.g., 450 psi or ~30 bar) with hydrogen.

-

Stir the reaction at a controlled temperature (e.g., 30 °C) for 24-48 hours.

-

Upon completion (monitored by TLC or LC-MS), carefully vent the reactor and purge with nitrogen.

-

Concentrate the reaction mixture in vacuo to obtain the crude N-benzyl-(2R,6R)-2,6-dimethylpiperidine.

Step 3: Deprotection of the N-Benzyl Group

-

Dissolve the crude product from Step 2 in dichloromethane (DCM).

-

Cool the solution to 0 °C in an ice bath.

-

Slowly add α-chloroethyl chloroformate (ACE-Cl, 1.2 eq).

-

Allow the reaction to warm to room temperature and stir for 2 hours.

-

Remove the DCM in vacuo.

-

Add methanol to the residue and heat to reflux for 2 hours to decompose the intermediate carbamate.

-

Cool the solution and concentrate in vacuo. The residue contains the crude hydrochloride salt. To isolate the free base for characterization or subsequent salt formation, perform an aqueous workup: dissolve the residue in water, basify with NaOH (aq.) to pH > 12, and extract with an organic solvent (e.g., diethyl ether or DCM). Dry the combined organic layers over Na₂SO₄, filter, and concentrate to yield the free base.

Step 4: Formation of this compound

-

Dissolve the purified (2R,6R)-2,6-dimethylpiperidine free base in a minimal amount of anhydrous diethyl ether.

-

Cool the solution to 0 °C.

-

Slowly add a solution of HCl in diethyl ether (e.g., 2.0 M) dropwise until precipitation ceases.

-

Stir the resulting slurry at 0 °C for 1 hour.

-

Collect the white crystalline solid by vacuum filtration, wash with cold diethyl ether, and dry under high vacuum to yield the final product.

Data Summary and Self-Validating Analysis

The success of this asymmetric synthesis is validated by rigorous analytical characterization at key stages.

Table 1: Representative Data for the Asymmetric Hydrogenation Step

| Parameter | Value | Rationale / Comment |

| Catalyst Loading | 0.5 - 1.0 mol% | Low loading demonstrates high catalyst turnover and efficiency. |

| Ligand | (R)-MeO-BoQPhos | The (R)-enantiomer of the ligand yields the (2R,6R)-product. |

| H₂ Pressure | 450 psi (30 bar) | Sufficient pressure is required to drive the hydrogenation of the stable heterocycle. |

| Temperature | 30 °C | Mild conditions help to preserve catalyst stability and selectivity. |

| Yield (crude) | >95% | The hydrogenation step is typically high-yielding. |

| Diastereomeric Ratio | >99:1 (trans:cis) | The catalyst system exhibits excellent diastereoselectivity for the trans product. |

| Enantiomeric Excess | 96 - 99% e.e. | The primary measure of success for the asymmetric induction. |

Analytical Framework for Protocol Validation

-

Nuclear Magnetic Resonance (NMR):

-

¹H and ¹³C NMR are used to confirm the structural integrity of the piperidine ring and the removal of the N-benzyl group.

-

The trans configuration is confirmed by the coupling constants and chemical shifts of the protons at the C2 and C6 positions, which differ characteristically from the cis isomer.

-

-

Chiral High-Performance Liquid Chromatography (HPLC) or Supercritical Fluid Chromatography (SFC):

-

This is the definitive method for determining the enantiomeric excess (e.e.) of the final product.[7] The sample is run on a chiral stationary phase column, which resolves the (2R,6R) and (2S,6S) enantiomers into two separate peaks. The ratio of the peak areas directly corresponds to the e.e.

-

-

Optical Rotation:

-

Measurement of the specific rotation [α]D provides a classic confirmation of enantiopurity and can be compared against literature values for the known compound.

-

-

Recrystallization:

-

The final hydrochloride salt can often be recrystallized.[6] This not only serves as a final purification step but can also upgrade the enantiomeric purity. A consistent melting point and e.e. before and after recrystallization provide strong evidence of a highly pure final product.

-

Conclusion

The synthesis of enantiomerically pure this compound is a challenging yet achievable goal through modern catalytic methods. The detailed protocol, centered on the iridium-catalyzed asymmetric hydrogenation of an activated N-benzyl pyridinium salt, provides a robust and highly selective route. The key to success lies in the rational choice of substrate activation to overcome the inherent stability of the pyridine ring and the use of a sophisticated chiral ligand to meticulously control the stereochemical outcome. The self-validating nature of the process, confirmed by rigorous analytical techniques such as chiral chromatography and NMR, ensures the production of this valuable chiral building block with the high degree of purity and confidence required by drug development professionals.

References

- 1. Synthesis of Stereoenriched Piperidines via Chemo-Enzymatic Dearomatization of Activated Pyridines - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Stereoselective synthesis of 2,6-disubstituted piperidine alkaloids - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 3. 2,6-Dimethylpiperidine - Wikipedia [en.wikipedia.org]

- 4. Chiral resolution of some piperidine 2, 6-dione drugs by high performance liquid chromatography on Kromasil CHI-DMB column - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. chemistry.illinois.edu [chemistry.illinois.edu]

- 6. Synthesis of Enantioenriched 2-Alkyl Piperidine Derivatives through Asymmetric Reduction of Pyridinium Salts - PMC [pmc.ncbi.nlm.nih.gov]

- 7. CATALYTIC DYNAMIC RESOLUTION APPLIED TO THE SYNTHESIS OF 2,6-DISUBSTITUTED PIPERIDINES: PREPARATION OF (+)-LUPETIDINE AND (−)-EPIDIHYDROPINIDINE - PMC [pmc.ncbi.nlm.nih.gov]

A Senior Application Scientist's Guide to the Spectroscopic Characterization of (2R,6R)-2,6-Dimethylpiperidine Hydrochloride

Abstract

(2R,6R)-2,6-Dimethylpiperidine, a chiral secondary amine, and its hydrochloride salt are pivotal building blocks in modern organic and medicinal chemistry. Their rigid, chair-like conformation and defined stereochemistry make them valuable as chiral auxiliaries and synthons in the development of complex molecular architectures and active pharmaceutical ingredients. Accurate and unambiguous structural verification is paramount to ensure the integrity of downstream applications. This technical guide provides an in-depth analysis of the core spectroscopic techniques—Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS)—used to characterize (2R,6R)-2,6-dimethylpiperidine hydrochloride. We present field-proven experimental protocols, detailed spectral interpretations, and a consolidated discussion on how these data points synergize to confirm the compound's identity, purity, and stereochemistry.

Introduction: The Significance of this compound

The piperidine scaffold is a privileged structure in drug discovery, appearing in numerous approved pharmaceuticals. The introduction of stereocenters, as in (2R,6R)-2,6-dimethylpiperidine, imparts three-dimensional complexity that is crucial for specific molecular recognition and biological activity. This particular isomer belongs to the cis-diastereomeric family, where the two methyl groups reside on the same face of the piperidine ring, typically occupying equatorial positions in the stable chair conformation.[1] The hydrochloride salt form enhances the compound's stability and solubility in aqueous media, making it more amenable to handling and formulation.

Given its role in asymmetric synthesis and as a precursor to high-value molecules, a robust and validated analytical workflow for its characterization is not merely procedural—it is a cornerstone of quality control and research reproducibility. This guide is designed for researchers, analytical scientists, and drug development professionals who require a comprehensive understanding of its spectroscopic signature.

Molecular Structure and Spectroscopic Overview

The structural integrity of this compound is confirmed by a suite of spectroscopic methods. Each technique probes different aspects of the molecule's constitution, providing complementary pieces of evidence.

-

NMR Spectroscopy (¹H and ¹³C): Elucidates the carbon-hydrogen framework, providing detailed information about the chemical environment, connectivity, and relative stereochemistry of atoms.

-

Infrared (IR) Spectroscopy: Identifies the functional groups present by measuring the absorption of infrared radiation corresponding to specific molecular vibrations.

-

Mass Spectrometry (MS): Determines the molecular weight of the free base and provides information about its fragmentation pattern, which serves as a molecular fingerprint.

The following diagram illustrates the overall analytical workflow for comprehensive characterization.

Caption: Workflow for the spectroscopic characterization of the target compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is arguably the most powerful tool for the structural elucidation of organic molecules. For this compound, both ¹H and ¹³C NMR are essential. The hydrochloride form means the nitrogen is protonated, forming an ammonium salt, which significantly influences the chemical shifts of adjacent protons and carbons.

¹H NMR Spectroscopy

The ¹H NMR spectrum provides a precise map of the proton environments. The cis stereochemistry and the chair conformation dictate the chemical shifts and coupling patterns observed.

Experimental Protocol:

-

Sample Preparation: Accurately weigh 5-10 mg of this compound and dissolve it in ~0.6 mL of a deuterated solvent (e.g., DMSO-d₆ or D₂O). The choice of solvent is critical; acidic protons on the nitrogen atoms are exchangeable and may broaden or disappear in D₂O.

-

Instrument Setup: Utilize a 400 MHz (or higher) NMR spectrometer.

-

Acquisition: Acquire the spectrum at 25 °C. Key parameters include a 30-degree pulse angle, a relaxation delay of 2 seconds, and 16-32 scans for adequate signal-to-noise.

-

Processing: Apply a line broadening factor of 0.3 Hz and perform Fourier transformation. Reference the spectrum to the residual solvent peak (e.g., DMSO at δ 2.50 ppm).

Data Interpretation:

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |

| ~9.2 (broad) | br s | 2H | NH ₂⁺ | The two protons on the positively charged nitrogen are deshielded and often appear as a broad singlet due to quadrupole broadening and exchange. |

| ~3.2 | m | 2H | C2-H , C6-H | Methine protons adjacent to the nitrogen are significantly deshielded by the electron-withdrawing ammonium group. |

| ~1.8 | m | 2H | C3-H ₐₓ, C5-H ₐₓ | Axial protons on the C3 and C5 carbons. |

| ~1.6 | m | 4H | C3-H ₑq, C5-H ₑq, C4-H ₂ | Equatorial protons on C3/C5 and the two protons on C4 often overlap in this region. |

| ~1.3 | d | 6H | C2-CH ₃, C6-CH ₃ | The six protons of the two equivalent methyl groups appear as a doublet due to coupling with the adjacent methine protons (C2-H, C6-H). |

¹³C NMR Spectroscopy

The ¹³C NMR spectrum reveals the number of unique carbon environments and their electronic nature.

Experimental Protocol:

-

Sample Preparation: Use the same sample prepared for ¹H NMR. A higher concentration (~20-30 mg) may be beneficial for reducing acquisition time.

-

Acquisition: Acquire a proton-decoupled ¹³C spectrum. A typical acquisition involves a 45-degree pulse angle, a 2-second relaxation delay, and several hundred to a few thousand scans.

Data Interpretation:

| Chemical Shift (δ, ppm) | Assignment | Rationale |

| ~52.3 | C 2, C 6 | The methine carbons directly attached to the nitrogen are deshielded. The symmetry of the cis isomer makes these two carbons chemically equivalent. |

| ~32.5 | C 3, C 5 | The methylene carbons adjacent to the methine carbons. Again, these are equivalent due to symmetry. |

| ~21.8 | C 4 | The central methylene carbon of the piperidine ring. |

| ~18.5 | C2-C H₃, C6-C H₃ | The two equivalent methyl carbons appear at a characteristic upfield shift. |

Infrared (IR) Spectroscopy

IR spectroscopy is a rapid and effective method for identifying the key functional groups present in the molecule. For the hydrochloride salt, the N-H stretches of the ammonium group are particularly diagnostic.

Experimental Protocol:

-

Sample Preparation: Prepare a KBr (potassium bromide) pellet by intimately grinding ~1 mg of the sample with ~100 mg of dry KBr powder and pressing the mixture into a translucent disk. Alternatively, an Attenuated Total Reflectance (ATR) accessory can be used with a small amount of neat sample.

-

Acquisition: Record the spectrum from 4000 cm⁻¹ to 400 cm⁻¹. Perform a background scan prior to the sample scan.

Data Interpretation:

| Frequency Range (cm⁻¹) | Vibration Type | Assignment | Rationale |

| 3000-2700 (broad) | N-H stretch | R₂NH ₂⁺ | The stretching vibration of the N-H bonds in the secondary ammonium cation appears as a very broad and strong band, often with multiple sub-peaks (overtone/combination bands). This is a hallmark of an amine salt. |

| 2980-2850 | C-H stretch | Alkyl C-H | Stretching vibrations from the methyl and methylene groups on the piperidine ring. |

| ~1600 & ~1470 | N-H bend | R₂NH ₂⁺ | Asymmetric and symmetric bending (scissoring) vibrations of the ammonium group. |

| 1450-1350 | C-H bend | Alkyl C-H | Bending vibrations of the methyl and methylene groups. |

Mass Spectrometry (MS)

Mass spectrometry provides the molecular weight and fragmentation pattern of the parent compound. For the hydrochloride salt, the analysis is performed on the free base (2,6-dimethylpiperidine) after the salt dissociates in the instrument.

Experimental Protocol:

-

Ionization: Electrospray ionization (ESI) is a suitable soft ionization technique. The sample is dissolved in a solvent like methanol and infused into the mass spectrometer. The instrument is typically run in positive ion mode.

-

Analysis: A high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) is used to obtain an accurate mass measurement.

Data Interpretation:

The mass spectrum will show the protonated molecule of the free base, [M+H]⁺.

| m/z (mass-to-charge) | Formula | Assignment | Rationale |

| 114.1283 (calculated) | [C₇H₁₆N]⁺ | [M+H]⁺ | The observed accurate mass for the protonated free base. The molecular formula of the free base is C₇H₁₅N (MW = 113.20 g/mol ).[1] |

| 98.1 | [C₆H₁₂N]⁺ | [M-CH₃]⁺ | A common fragmentation pathway is the loss of a methyl radical from the molecular ion, resulting in a stable iminium ion. |

The following diagram illustrates a plausible fragmentation pathway for the protonated molecule.

References

A Technical Guide to the Conformational Analysis of the (2R,6R)-2,6-dimethylpiperidine Ring

Abstract

The piperidine scaffold is a cornerstone of medicinal chemistry, appearing in numerous blockbuster drugs and bioactive natural products. Its three-dimensional structure, or conformation, is intrinsically linked to its biological activity, dictating how it interacts with target macromolecules. This technical guide provides an in-depth exploration of the conformational analysis of a specific, stereochemically defined derivative: (2R,6R)-2,6-dimethylpiperidine. We will dissect the fundamental principles governing its structure, from the chair-boat equilibria of the parent ring to the profound influence of stereospecific substitution. This guide details both the experimental and computational methodologies employed by researchers to elucidate and predict the preferred three-dimensional arrangements of this important heterocyclic ring system, offering a robust framework for drug development professionals.

The Fundamental Conformational Landscape of the Piperidine Ring

The piperidine ring, a saturated six-membered heterocycle containing one nitrogen atom, is not a planar structure. To alleviate the inherent angle and torsional strain of a flat hexagon, it adopts puckered, non-planar conformations. The two most significant of these are the "chair" and "boat" forms.

The chair conformation is the most stable and lowest energy form for piperidine and its parent, cyclohexane. In this arrangement, all carbon-carbon bond angles are approximately 109.5°, minimizing angle strain. Furthermore, all hydrogen atoms on adjacent carbons are staggered, which minimizes torsional strain.

In contrast, the boat conformation is significantly higher in energy. This is due to two primary factors:

-

Torsional Strain: Four of the carbon-carbon bonds in the boat form have eclipsed hydrogens, leading to repulsive interactions.

-

Steric Strain: The two "flagpole" hydrogens at the 1 and 4 positions are brought into close proximity, causing van der Waals repulsion.

A "twist-boat" conformation exists as a slightly more stable intermediate between boat forms, but for most applications, the conformational landscape is dominated by the chair form. The energy barrier for the interconversion between the two chair forms (a "ring flip") is low enough to occur rapidly at room temperature.

Caption: Figure 1: Rapid interconversion between the two chair conformations of piperidine.

The Decisive Role of Substituents: Axial vs. Equatorial

In a chair conformation, substituents can occupy two distinct types of positions:

-

Axial (ax): Bonds that are parallel to the principal C3 axis of the ring.

-

Equatorial (eq): Bonds that point out from the "equator" of the ring.

Upon ring inversion, all axial substituents become equatorial, and all equatorial substituents become axial. For a monosubstituted piperidine, the two resulting chair conformations are not equal in energy. The conformation where the substituent occupies the more spacious equatorial position is generally more stable.[1][2]

The reason for this preference is the presence of 1,3-diaxial interactions .[1][3] An axial substituent experiences steric repulsion from the other two axial atoms (usually hydrogens) on the same face of the ring, located at the 3-positions relative to the substituent.[1][4] This repulsive interaction, a form of steric strain, destabilizes the conformation.[2] When the substituent is in the equatorial position, it points away from the ring, avoiding these unfavorable interactions.[1] The energy difference between the axial and equatorial conformers is known as the "A-value," which provides a quantitative measure of the substituent's steric bulk.

Conformational Analysis of (2R,6R)-2,6-dimethylpiperidine

In the case of (2R,6R)-2,6-dimethylpiperidine, we have two methyl substituents on the same face of the ring (a cis relationship). This leads to two possible chair conformations:

-

Diequatorial Conformer: Both methyl groups occupy equatorial positions.

-

Diaxial Conformer: Both methyl groups occupy axial positions.

Based on the principle of avoiding 1,3-diaxial interactions, the diequatorial conformer is overwhelmingly favored . In the diaxial conformation, each axial methyl group would experience severe steric clashes with the axial hydrogens at the C4 position. These destabilizing 1,3-diaxial interactions make the diaxial conformer significantly higher in energy. Therefore, at equilibrium, the molecule will exist almost exclusively in the chair conformation where both methyl groups are positioned equatorially.

Caption: Figure 2: The diequatorial conformer of (2R,6R)-2,6-dimethylpiperidine is heavily favored over the diaxial conformer due to the avoidance of severe 1,3-diaxial steric interactions.

Experimental Elucidation: The Power of NMR Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful experimental technique for determining the conformation of molecules in solution.[5] For (2R,6R)-2,6-dimethylpiperidine, specific NMR experiments provide definitive proof of the preferred diequatorial conformation.

Proton (¹H) NMR: Chemical Shifts and Coupling Constants

-

Chemical Shift: Protons in axial and equatorial positions experience different local electronic environments, leading to different chemical shifts. Typically, axial protons are more shielded and appear at a lower chemical shift (further upfield) than their equatorial counterparts.

-

Vicinal Coupling Constants (³J): The magnitude of the coupling constant (J-value) between two protons on adjacent carbons is highly dependent on the dihedral angle between them. For a chair conformation:

-

Axial-Axial (ax-ax) coupling: The dihedral angle is ~180°, resulting in a large coupling constant (typically ³J = 10-13 Hz).

-

Axial-Equatorial (ax-eq) & Equatorial-Equatorial (eq-eq) coupling: The dihedral angles are ~60°, resulting in small coupling constants (typically ³J = 2-5 Hz).

-

In the diequatorial conformer of (2R,6R)-2,6-dimethylpiperidine, the protons at C2 and C6 are axial. Therefore, we expect to see a large axial-axial coupling between the C2-H and the axial proton on C3, and between the C6-H and the axial proton on C5. This large coupling is a hallmark of the diequatorial arrangement.[6]

Nuclear Overhauser Effect (NOE) Spectroscopy

The Nuclear Overhauser Effect (NOE) is the transfer of nuclear spin polarization between nuclei that are close in space (typically < 5 Å), regardless of whether they are connected by chemical bonds.[7][8][9] NOE-based experiments, like 2D NOESY, are exceptionally useful for confirming stereochemical relationships.[7][10][11]

For the diequatorial conformer of (2R,6R)-2,6-dimethylpiperidine:

-

A strong NOE correlation would be observed between the axial protons at C2, C4, and C6, as they are all on the same face of the ring and in close proximity (a 1,3-diaxial relationship).

-

A strong NOE would also be seen between the equatorial methyl protons at C2 and the equatorial proton at C3.

The observation of these specific through-space correlations provides unambiguous evidence for the diequatorial conformation.

Table 1: Characteristic ¹H NMR Parameters for Piperidine Chair Conformations

| Interaction Type | Dihedral Angle (approx.) | Expected ³J Coupling (Hz) | Expected NOE |

| Axial - Axial | 180° | 10 - 13 (Large) | Strong (if 1,3-diaxial) |

| Axial - Equatorial | 60° | 2 - 5 (Small) | Weak/Absent |

| Equatorial - Equatorial | 60° | 2 - 5 (Small) | Weak/Absent |

Experimental Protocol: 2D NOESY for Conformational Assignment

-

Sample Preparation: Dissolve 5-10 mg of (2R,6R)-2,6-dimethylpiperidine in 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃ or D₂O for the corresponding salt) in a standard 5 mm NMR tube. Ensure the sample is free of paramagnetic impurities.

-

Instrument Setup: Place the sample in a high-field NMR spectrometer (≥400 MHz recommended). Tune and match the probe for ¹H observation.

-

Data Acquisition:

-

Acquire a standard 1D ¹H spectrum to determine chemical shifts and optimal spectral width.

-

Set up a 2D NOESY experiment. A key parameter is the mixing time (τm) , which allows for NOE buildup. A typical range for a small molecule is 300-800 ms. Run a series of experiments with different mixing times to optimize the signal.

-

Acquire the data with a sufficient number of scans to achieve a good signal-to-noise ratio.

-

-

Data Processing & Analysis:

-

Process the 2D data using appropriate software (e.g., MestReNova, TopSpin). This involves Fourier transformation in both dimensions, phasing, and baseline correction.

-

Interpretation: Analyze the resulting 2D spectrum. The diagonal contains the 1D proton spectrum. Off-diagonal cross-peaks indicate NOE correlations. Identify the cross-peak connecting the axial protons at C2/C6 with the axial proton at C4. This correlation is a definitive marker for the diequatorial conformation.

-

Computational Chemistry: A Predictive and Complementary Tool

Alongside experimental methods, computational chemistry provides powerful insights into conformational preferences.[12][13] Molecular mechanics and quantum mechanics calculations can be used to determine the relative energies of different conformers and predict their equilibrium populations.[14]

-

Molecular Mechanics (MM): This method uses classical physics-based force fields to rapidly calculate the potential energy of a molecule as a function of its geometry. It is excellent for quickly scanning conformational space and identifying low-energy structures.

-

Quantum Mechanics (QM): Methods like Density Functional Theory (DFT) provide a more accurate description of the electronic structure and are used to refine the energies of the conformers identified by MM.[15]

For (2R,6R)-2,6-dimethylpiperidine, computational models consistently show that the diequatorial conformer is significantly lower in energy (by several kcal/mol) than the diaxial conformer, corroborating the experimental findings.

Caption: Figure 3: A workflow showing the synergy between computational modeling and experimental NMR spectroscopy for robust conformational analysis.

Conclusion and Implications for Drug Development

The conformational analysis of (2R,6R)-2,6-dimethylpiperidine is a clear-cut case where fundamental principles of stereochemistry dictate a strong preference for a single conformation. The avoidance of 1,3-diaxial steric strain forces the two methyl groups into equatorial positions, creating a conformationally rigid scaffold. This rigidity is highly desirable in drug design, as it reduces the entropic penalty upon binding to a biological target and presents a well-defined vector for substituents to interact with a receptor binding pocket. The methodologies detailed herein—combining NMR spectroscopy and computational modeling—represent the gold standard for elucidating the three-dimensional structure of such important heterocyclic systems, providing critical insights for medicinal chemists aiming to design the next generation of therapeutics.

References

- 1. 1,3-Diaxial Interactions and A value for Cyclohexanes - Chemistry Steps [chemistrysteps.com]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. proprep.com [proprep.com]

- 4. Illustrated Glossary of Organic Chemistry - Diaxial interaction (1,3-diaxial interaction) [chem.ucla.edu]

- 5. pubs.acs.org [pubs.acs.org]

- 6. pubs.acs.org [pubs.acs.org]

- 7. Nuclear Overhauser effect - Wikipedia [en.wikipedia.org]

- 8. Video: Nuclear Overhauser Enhancement (NOE) [jove.com]

- 9. chem.libretexts.org [chem.libretexts.org]

- 10. acdlabs.com [acdlabs.com]

- 11. chem.libretexts.org [chem.libretexts.org]

- 12. Discovery and computational studies of piperidine/piperazine-based compounds endowed with sigma receptor affinity - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]

- 13. researchgate.net [researchgate.net]

- 14. Conformational analysis. Part 16. Conformational free energies in substituted piperidines and piperidinium salts - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

A Technical Guide to (2R,6R)-2,6-dimethylpiperidine Hydrochloride: Properties, Characterization, and Applications

Introduction

(2R,6R)-2,6-dimethylpiperidine hydrochloride is a chiral heterocyclic compound of significant interest in the fields of pharmaceutical chemistry and asymmetric synthesis. As a derivative of piperidine, a ubiquitous scaffold in numerous approved drugs, its stereochemically defined structure offers a valuable building block for creating complex molecules with specific biological activities.[1][2] The introduction of chiral centers on the piperidine ring can profoundly influence a molecule's physicochemical properties, potency, selectivity, and pharmacokinetic profile.[1][2] This technical guide provides an in-depth overview of the core physicochemical properties, analytical characterization, and key applications of this compound for researchers, scientists, and drug development professionals.

Physicochemical Properties

The fundamental molecular characteristics of this compound are summarized in the table below. These properties are essential for accurate experimental design, stoichiometric calculations, and analytical interpretations.

| Property | Value | Source |

| Chemical Formula | C₇H₁₆ClN | [3] |

| Molecular Weight | 149.66 g/mol | [3] |

| CAS Number | 130291-36-0 | |

| Appearance | White to off-white crystalline solid (typical) | |

| Parent Compound | (2R,6R)-2,6-dimethylpiperidine | [3] |

| Parent Formula | C₇H₁₅N | [4] |

| Parent Molar Mass | 113.204 g·mol⁻¹ | [4] |

Synthesis and Stereochemistry